(R)-2-Hydroxybutyl tosylate (R)-2-Hydroxybutyl tosylate
Brand Name: Vulcanchem
CAS No.: 143693-24-7
VCID: VC0114295
InChI: InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1
SMILES: CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O
Molecular Formula: C11H16O4S
Molecular Weight: 244.31

(R)-2-Hydroxybutyl tosylate

CAS No.: 143693-24-7

Cat. No.: VC0114295

Molecular Formula: C11H16O4S

Molecular Weight: 244.31

* For research use only. Not for human or veterinary use.

(R)-2-Hydroxybutyl tosylate - 143693-24-7

CAS No. 143693-24-7
Molecular Formula C11H16O4S
Molecular Weight 244.31
IUPAC Name [(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate
Standard InChI InChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1
SMILES CCC(COS(=O)(=O)C1=CC=C(C=C1)C)O

Chemical Structure and Properties

Structural Characteristics

(R)-2-Hydroxybutyl tosylate features a central chiral carbon with R configuration, a hydroxyl group, and a tosylate group attached to a primary carbon. The compound's chirality is a key feature that determines its reactivity patterns and applications in asymmetric synthesis. Its structure combines the reactivity of the tosylate group with the functionality of the hydroxyl group, creating a versatile synthetic intermediate.

Physical and Chemical Properties

The physical and chemical properties of (R)-2-Hydroxybutyl tosylate are summarized in the following table:

PropertyValue
CAS Number143693-24-7
Molecular FormulaC₁₁H₁₆O₄S
Molecular Weight244.31 g/mol
IUPAC Name[(2R)-2-hydroxybutyl] 4-methylbenzenesulfonate
Standard InChIInChI=1S/C11H16O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h4-7,10,12H,3,8H2,1-2H3/t10-/m1/s1
SMILESCCC(COS(=O)(=O)C1=CC=C(C=C1)C)O
Physical StateSolid
SolubilitySoluble in common organic solvents (e.g., chloroform, DMSO)
StabilityRelatively stable under standard conditions

The compound possesses both electrophilic (through the tosylate group) and nucleophilic (through the hydroxyl group) reaction sites, making it versatile in various chemical transformations.

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of (R)-2-Hydroxybutyl tosylate typically involves the reaction of (R)-2-hydroxybutanol with para-toluenesulfonyl chloride (tosyl chloride) in the presence of a base, commonly pyridine. This reaction follows a nucleophilic substitution mechanism where the hydroxyl group of the alcohol attacks the sulfur atom of tosyl chloride, displacing the chloride ion. The general reaction can be represented as:

(R)-2-hydroxybutanol + p-toluenesulfonyl chloride → (R)-2-Hydroxybutyl tosylate + HCl

The reaction typically requires careful temperature control and anhydrous conditions to prevent side reactions and maintain the stereochemical integrity of the product.

Modern Synthetic Routes

Modern approaches to synthesizing (R)-2-Hydroxybutyl tosylate often focus on improving yield, stereoselectivity, and reducing environmental impact. These may include:

  • Use of alternative bases such as triethylamine or 4-dimethylaminopyridine (DMAP) as catalysts

  • Employing green chemistry principles, such as solvent-free conditions or recyclable catalysts

  • Enzymatic approaches that offer high stereoselectivity under mild conditions

Applications in Organic Synthesis

Role as a Leaving Group

Research Findings and Applications

Academic Research

In academic settings, (R)-2-Hydroxybutyl tosylate has been studied for its versatility in organic synthesis pathways. Its utility as a good leaving group has made it an important compound in the development of new synthetic methodologies. Researchers have explored its reactivity patterns, stereochemical outcomes of various transformations, and potential applications in the synthesis of complex molecules.

The compound demonstrates significant importance in both academic research and industrial applications within chemistry. Its applications span across the synthesis of complex molecules from simpler precursors, making it a valuable tool in medicinal chemistry and other fields requiring stereospecific transformations.

Comparative Analysis with Similar Compounds

When compared to other tosylate derivatives and leaving groups, (R)-2-Hydroxybutyl tosylate offers distinct advantages:

  • Higher reactivity compared to halides in many substitution reactions

  • Better stereochemical control than mesylates in certain transformations

  • Greater stability in storage compared to triflates

  • Complementary reactivity to related compounds like 1,6-Anhydro-4-O-p-toluenesulfonyl-β-D-glucopyranose, which is also used in carbohydrate chemistry

Industrial Applications

Pharmaceutical Industry

In the pharmaceutical industry, (R)-2-Hydroxybutyl tosylate serves as an important intermediate in the synthesis of chiral drugs. Its ability to facilitate stereoselective transformations makes it valuable in creating pharmaceuticals with specific three-dimensional structures, which is often crucial for their biological activity.

Fine Chemicals Production

The compound finds application in the production of fine chemicals, where precise control over chemical transformations is required. Its predictable reactivity and stereochemical outcomes make it suitable for the synthesis of specialty chemicals with defined properties.

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